Cefamandole

Vue d'ensemble

Description

Cefamandole est un antibiotique céphalosporine à large spectre de deuxième génération. Il est utilisé pour traiter diverses infections causées par des souches bactériennes sensibles, notamment les infections des voies respiratoires inférieures, les infections urinaires, les infections cutanées et les infections osseuses et articulaires . La forme cliniquement utilisée de la céfamandole est l'ester formique de céfamandole nafate, qui est administré par voie parentérale .

Applications De Recherche Scientifique

Cefamandole has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactions of cephalosporin antibiotics.

Biology: Used to study the effects of antibiotics on bacterial cell walls and the mechanisms of bacterial resistance.

Medicine: Used to treat various bacterial infections and to study the pharmacokinetics and pharmacodynamics of cephalosporin antibiotics.

Industry: Used in the development and production of new antibiotics and other pharmaceutical products

Mécanisme D'action

Target of Action

Cefamandole, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to the death of the bacteria .

Pharmacokinetics

This compound exhibits a three-compartment kinetic nature . After intravenous administration, it has a half-life of approximately 5.1, 23.6, and 74.2 minutes for the α, β, and γ phases, respectively . The volume of distribution averages 11.8 liters, and the serum clearance is 200 ml/min . Approximately 96% of this compound is excreted in the urine , indicating a high urinary concentration. The concentration in the plasma exceeds the minimum inhibitory concentration (MIC) of many gram-positive and gram-negative organisms for many hours .

Result of Action

The bactericidal action of this compound results from the inhibition of cell-wall synthesis . This leads to cell lysis and death of the bacteria, effectively treating the infection . This compound has in vitro activity against a wide range of gram-positive and gram-negative organisms .

Analyse Biochimique

Biochemical Properties

Cefamandole plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This action results in the bactericidal effect of this compound. The compound interacts with various enzymes and proteins, including PBPs, which are essential for maintaining the integrity of the bacterial cell wall .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It disrupts cell wall synthesis in bacteria, leading to cell lysis and death . This disruption affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance. Additionally, this compound’s impact on cellular metabolism includes the inhibition of enzymes involved in cell wall synthesis, ultimately leading to bacterial cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the cross-linking of peptidoglycan chains, which is a critical step in bacterial cell wall synthesis . The inhibition of this process leads to the weakening and eventual rupture of the bacterial cell wall, causing cell lysis and death . This compound also releases free N-methylthiotetrazole (NMTT) as it is broken down in the body, which can cause hypoprothrombinemia and a reaction with ethanol similar to that produced by disulfiram .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade over time, affecting its efficacy . Long-term studies have shown that this compound can maintain its bactericidal activity for extended periods, but its stability may be influenced by factors such as temperature and pH . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including blood in the urine, diarrhea, nausea, upper abdominal pain, and vomiting . Threshold effects observed in animal studies indicate that this compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is primarily metabolized in the liver and excreted unchanged in the urine . The metabolic pathways involve interactions with enzymes such as beta-lactamases, which can hydrolyze the beta-lactam ring of this compound, rendering it inactive . The presence of the N-methylthiotetrazole (NMTT) side chain in this compound also influences its metabolism and can lead to the release of free NMTT, which has anticoagulant effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream . It has a high protein binding rate of approximately 75%, which affects its distribution and bioavailability . The compound is primarily excreted through the kidneys, with most of the drug being eliminated unchanged in the urine . This renal excretion ensures that this compound reaches high concentrations in the urinary tract, making it effective against urinary tract infections .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins (PBPs) within the cell wall, inhibiting the synthesis of peptidoglycan and leading to cell lysis . This compound’s activity is influenced by its ability to reach and bind to these PBPs, which are essential for maintaining the structural integrity of the bacterial cell wall .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la céfamandole implique plusieurs étapes. Une méthode consiste à suspendre de l'acide 7-amino-3-[(1-méthyl-1H-tétrazol-5-yl) S-méthyl]-3-céphème-4-carboxylique et du bicarbonate de sodium dans une solution aqueuse d'acétone. La solution d'acétone de chlorure d'alpha-formylmandéloyl est ensuite ajoutée pour effectuer une réaction de condensation, conduisant à l'acide 7-D-(2-formyloxy phénylacétamide)-3-[(1-méthyl-1H-tétrazol-5-yl) S-méthyl]-3-céphème-4-carboxylique. Ce composé est ensuite dissous dans l'acétone pour subir une réaction de salification avec la solution d'acétone d'acide organique sodique afin de préparer la céfamandole nafate .

Méthodes de production industrielle

La production industrielle de céfamandole implique des étapes similaires, mais à plus grande échelle. Le processus est conçu pour assurer un rendement élevé du produit, une pureté élevée et une sélectivité élevée de la réaction. La méthode convient à la production industrialisée car elle ne nécessite pas d'équipement spécial .

Analyse Des Réactions Chimiques

Types de réactions

La céfamandole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de la céfamandole, tandis que les réactions de réduction peuvent produire des dérivés réduits .

Applications de recherche scientifique

La céfamandole a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des antibiotiques céphalosporines.

Biologie : Utilisé pour étudier les effets des antibiotiques sur les parois cellulaires bactériennes et les mécanismes de résistance bactérienne.

Médecine : Utilisé pour traiter diverses infections bactériennes et pour étudier la pharmacocinétique et la pharmacodynamie des antibiotiques céphalosporines.

Industrie : Utilisé dans le développement et la production de nouveaux antibiotiques et d'autres produits pharmaceutiques

Mécanisme d'action

La céfamandole exerce ses effets en se liant à des protéines de liaison à la pénicilline spécifiques situées à l'intérieur de la paroi cellulaire bactérienne. Cette liaison inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, conduisant à l'action bactéricide de la céfamandole . L'inhibition de la synthèse de la paroi cellulaire empêche les bactéries de maintenir leur intégrité structurelle, entraînant finalement la lyse et la mort cellulaire .

Comparaison Avec Des Composés Similaires

La céfamandole est similaire à d'autres antibiotiques céphalosporines, tels que la céfalothine, la céphaloridine et la céfazoline. La céfamandole est unique par sa puissance contre les bactéries Gram négatives et sa capacité à inhiber les Enterobacter et les souches de Proteus indole-positives, qui sont traditionnellement résistantes aux céphalosporines . Les propriétés pharmacocinétiques de la céfamandole sont également comparables à celles de la céfalothine et de la céfoxitine, mais avec une demi-vie sérique plus courte que la céfazoline et la céfuroxime .

Liste des composés similaires

- Céfalothine

- Céphaloridine

- Céfazoline

- Céfoxitine

- Céfuroxime

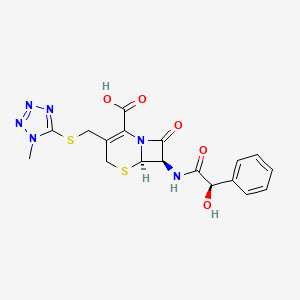

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCFLKTBJRLHI-AXAPSJFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022750 | |

| Record name | Cefamandole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefamandole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.81e-01 g/L | |

| Record name | Cefamandole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor. | |

| Record name | Cefamandole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

34444-01-4, 30034-03-8 | |

| Record name | Cefamandole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34444-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefamandole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034444014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefamandole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefamandole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefamandole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAMANDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CKP8C2LLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefamandole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-184 | |

| Record name | Cefamandole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefamandole exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell lysis and death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound nafate (the pro-drug form) is C18H18N6O8S2. Its molecular weight is 514.5 g/mol. This compound, the active form, has a molecular formula of C16H16N6O5S2 and a molecular weight of 424.46 g/mol.

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have used techniques like UV spectrophotometry [], high-pressure liquid chromatography (HPLC) [], and mass spectrometry (MS) [] to characterize this compound and its impurities. []

Q4: How stable are reconstituted this compound nafate solutions?

A4: Studies using HPLC demonstrate that 2% solutions of this compound nafate in 0.9% sodium chloride injection and 5% dextrose injection remain stable for approximately five days at 24°C and 44 days at 5°C. []

Q5: Does this compound possess any catalytic properties?

A6: this compound itself does not exhibit catalytic properties. Its primary mechanism of action relies on binding to and inhibiting PBPs, rather than catalyzing a chemical reaction. []

Q6: Have computational methods been used to study this compound?

A6: While the provided abstracts do not detail specific computational studies on this compound, such methods could be employed to investigate its interactions with PBPs, predict potential metabolic pathways, or design novel derivatives with improved properties.

Q7: What are the challenges in formulating stable this compound nafate preparations?

A9: Hydrolysis of this compound nafate to this compound and formate is a primary concern in formulation. [] Factors like pH, temperature, and the presence of excipients can influence the rate of hydrolysis and impact the stability of the final product.

Q8: How is this compound absorbed and distributed in the body?

A10: this compound exhibits good tissue penetration, including into bone, [] heart tissue, [] and pericardial fluid. [] Following intramuscular administration, it is rapidly absorbed and achieves peak serum concentrations within 1 hour. []

Q9: How is this compound metabolized and eliminated?

A11: this compound is primarily eliminated unchanged in the urine. [] Studies in dialysis patients indicate that renal clearance is a significant route of elimination. []

Q10: Does renal impairment affect this compound pharmacokinetics?

A12: Yes, impaired renal function prolongs the elimination half-life of this compound. [] Dosage adjustments may be required in patients with renal insufficiency to avoid drug accumulation.

Q11: What is the efficacy of this compound against Haemophilus influenzae infections?

A13: While this compound demonstrates in vitro activity against H. influenzae, including ampicillin-resistant strains, [] clinical studies suggest it may not be a reliable treatment option for meningitis caused by this bacterium. []

Q12: Has this compound been evaluated in animal models of infection?

A14: Yes, this compound has been studied in various animal models, including experimental endocarditis caused by enterococcus [] and MRSA. [] These studies provide insights into its efficacy, optimal dosing strategies, and potential limitations.

Q13: What are the known mechanisms of resistance to this compound?

A15: A major mechanism of resistance is the production of beta-lactamases by bacteria, particularly inducible beta-lactamases. [] These enzymes can hydrolyze this compound, rendering it ineffective. [, ] Another mechanism involves alterations in PBPs, reducing the binding affinity of this compound. []

Q14: Is there cross-resistance between this compound and other antibiotics?

A16: Cross-resistance can occur between this compound and other beta-lactam antibiotics, especially those susceptible to hydrolysis by similar beta-lactamases. [] Notably, bacteria resistant to cephalothin may exhibit inducible resistance to this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)